molecular formula C9H7NO6 B1603837 4-(Methoxycarbonyl)-2-nitrobenzoic acid CAS No. 55737-66-1

4-(Methoxycarbonyl)-2-nitrobenzoic acid

Cat. No. B1603837
CAS RN: 55737-66-1
M. Wt: 225.15 g/mol
InChI Key: VULISSQANNKDCH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, methoxycarbonyl, and carboxylic acid groups would significantly influence its structure .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(Methoxycarbonyl)-2-nitrobenzoic acid” are not available, compounds with similar structures can undergo a variety of reactions. For example, the nitro group can participate in reduction reactions, the carboxylic acid group can participate in acid-base reactions, and the methoxycarbonyl group can participate in reactions involving esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methoxycarbonyl)-2-nitrobenzoic acid” would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group could make this compound soluble in polar solvents .

Scientific Research Applications

  • Field : Organic Chemistry

    Application : Tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

    Method : This compound is used as a reagent in a tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

    Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .

  • Field : Organic Chemistry

    Application : Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

    Method : This compound is used as a reagent in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

    Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .

  • Field : Organic Chemistry

    Application : One-pot ipso-nitration of arylboronic acids .

    Method : This compound is used as a reagent in one-pot ipso-nitration of arylboronic acids .

    Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .

  • Field : Organic Chemistry

    Application : Copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .

    Method : This compound is used as a reagent in copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .

    Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .

  • Field : Organic Chemistry

    Application : Preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .

    Method : This compound is used as a reagent in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .

    Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .

  • Field : Organic Chemistry

    Application : Synthesis of chromenones and their bradykinin B1 antagonistic activity .

    Method : This compound is used as a reagent in the synthesis of chromenones and their bradykinin B1 antagonistic activity .

    Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .

  • Field : Organic Chemistry

    Application : Preparation of Pt nanoparticles on Photoactive metal-organic frameworks resulting in efficient hydrogen evolution via synergistic photoexcitation and electron injection .

    Method : This compound is used as a reagent in the preparation of Pt nanoparticles on Photoactive metal-organic frameworks .

    Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .

  • Field : Organic Chemistry

    Application : Synthesis of salicylate-based thienylbenzoic acids as E. coli methionine aminopeptidase inhibitor .

    Method : This compound is used as a reagent in the synthesis of salicylate-based thienylbenzoic acids .

    Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .

Future Directions

The future directions for studying this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on drug development and clinical trials. Alternatively, if it’s a useful reactant in a particular chemical reaction, future research could focus on optimizing that reaction .

properties

IUPAC Name

4-methoxycarbonyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULISSQANNKDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619858
Record name 4-(Methoxycarbonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)-2-nitrobenzoic acid

CAS RN

55737-66-1
Record name 4-(Methoxycarbonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of nitroterephthalic acid (Aldrich, 20 g, 0.095 mol) in anhydrous methanol (100 mL) was heated to reflux in the presence of concentrated sulphuric acid (10 mL) for 1 h. The solvent was evaporated and the residue poured into saturated sodium bicarbonate (200 mL). The aqueous layer was washed with chloroform and 2N hydrochloric acid added to the aqueous layer to bring the pH close to 2. The mixture was extracted twice with ethyl acetate and the combined organic layers were washed with water and brine. The organic extract was concentrated after drying over sodium sulphate and the residue was recrystallized from ethyl acetate-hexane to give 11.8 g (55%) of 4-methoxycarbonyl-2-nitrobenzoic acid as cream-colored crystals, mp 131°-132° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Chand, YS Babu, S Bantia, N Chu… - Journal of medicinal …, 1997 - ACS Publications
A series of 94 benzoic acid derivatives was synthesized and tested for its ability to inhibit influenza neuraminidase. The enzyme−inhibitor complex structure was determined by X-ray …
Number of citations: 123 pubs.acs.org
YX Fu, ZY Zhang, WY Guo, YJ Dai… - Pest Management …, 2022 - Wiley Online Library
… Other compounds (glutathione disulfide (GSH), 4-methoxycarbonyl-2-nitrobenzoic acid, methyl 2-methyl-6-nitrobenzoate, oxalyl chloride, bis(trichloromethyl) carbonate, formic acid, …
Number of citations: 11 onlinelibrary.wiley.com
Y Hamuro - 1996 - search.proquest.com
A family of oligomers were designed and prepared with the anticipation that they have well controlled secondary structures. $\sp1 $ H NMR and X-ray crystal structure studies showed …
Number of citations: 2 search.proquest.com
L Da Costa, E Scheers, A Coluccia… - Journal of medicinal …, 2018 - ACS Publications
Rhinoviruses (RVs) have been linked to exacerbations of many pulmonary diseases, thus increasing morbidity and/or mortality in subjects at risk. Unfortunately, the wide variety of RV …
Number of citations: 30 pubs.acs.org
Y Hamuro, SJ Geib, AD Hamilton - Journal of the American …, 1996 - ACS Publications
A family of novel oligomers based on the anthranilamide nucleus has been prepared and shown to form well-defined secondary structural features. H NMR and X-ray crystallographic …
Number of citations: 326 pubs.acs.org

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